molecular formula C30H48O3 B12427019 (3beta,13alpha,14beta,17alpha,20S,24Z)-3-Hydroxylanosta-7,24-dien-26-oic acid

(3beta,13alpha,14beta,17alpha,20S,24Z)-3-Hydroxylanosta-7,24-dien-26-oic acid

Cat. No.: B12427019
M. Wt: 456.7 g/mol
InChI Key: UILQHUKSFUOOLH-FKJIIGDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Masticadienolic acid can be synthesized from masticadienonic acid. One common method involves dissolving masticadienonic acid in methanol and cooling the solution to 0°C. Sodium tetrahydroborate is then added, and the mixture is stirred overnight at room temperature. The reaction mixture is then quenched with cold water, and the product is extracted using diethyl ether. The crude product is purified by column chromatography to yield masticadienolic acid .

Industrial Production Methods: Industrial production of masticadienolic acid typically involves extraction from the resin of the Elemi tree. Methods such as solvent extraction and ultrasonic extraction are commonly used to obtain the compound .

Types of Reactions:

    Oxidation: Masticadienolic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced triterpenoid derivatives.

    Substitution: Masticadienolic acid can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized triterpenoid derivatives.

    Reduction: Reduced triterpenoid derivatives.

    Substitution: Substituted triterpenoid compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

6-[(10R,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/t19?,21?,22?,24?,25?,28-,29+,30-/m1/s1

InChI Key

UILQHUKSFUOOLH-FKJIIGDPSA-N

Isomeric SMILES

CC(CCC=C(C)C(=O)O)C1CC[C@]2([C@]1(CCC3C2=CCC4[C@@]3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.